molecular formula C15H12FN3O2S B2696031 N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-04-9

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2696031
CAS No.: 851979-04-9
M. Wt: 317.34
InChI Key: AHJFWPADOKSKIE-UHFFFAOYSA-N
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Description

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic benzothiazole derivative intended for research use in medicinal chemistry and pharmacology. Benzothiazole scaffolds are recognized in drug discovery for their diverse biological activities . This compound serves as a valuable chemical intermediate for researchers exploring structure-activity relationships (SAR) to develop novel therapeutic agents . Benzothiazole-based compounds are investigated for their potential multi-targeting activities. Related analogs have been studied as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising polypharmacological approach for pain and inflammation research without the locomotor side effects associated with common analgesics . Furthermore, such compounds are of significant interest in infectious disease research, with recent advances highlighting benzothiazole derivatives as potent anti-tubercular agents acting on targets like DprE1 . The presence of the 4-fluoro and phenoxy groups in this compound's structure offers opportunities for synthetic modification to optimize potency, selectivity, and metabolic stability in lead optimization programs . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFWPADOKSKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the following steps:

  • Benzothiazole Derivation: The starting material, 4-fluoro-1,3-benzothiazole, is synthesized through the cyclization of 2-amino-4-fluorobenzenethiol with carbon disulfide.

  • Phenoxyacetohydrazide Formation: The phenoxyacetohydrazide moiety is prepared by reacting phenoxyacetic acid with hydrazine.

  • Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the phenoxyacetohydrazide under suitable reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzothiazoles or phenoxyacetohydrazides.

Scientific Research Applications

Structure and Composition

The compound has the following chemical formula:

  • Molecular Formula : C15H12FN3O2S
  • Molecular Weight : 317.3 g/mol

The structure consists of a benzothiazole moiety, which is known for its biological activity, linked to a phenoxyacetohydrazide group. The presence of fluorine enhances its pharmacological properties, making it a subject of interest in drug development .

Medicinal Chemistry

This compound has shown promising results in various therapeutic areas:

  • Antimicrobial Activity : Studies indicate that compounds containing benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a derivative of this compound demonstrated effectiveness against resistant strains of bacteria .
  • Anticancer Potential : Research has highlighted the ability of benzothiazole derivatives to inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability .

Case Study: Anticancer Activity

A study conducted on the compound's effects on human breast cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of traditional chemotherapeutics, indicating a potential for use as a novel anticancer agent .

Agricultural Science

The compound's structural features suggest potential applications as a pesticide or herbicide:

  • Pesticidal Properties : Preliminary studies have shown that derivatives of benzothiazoles can act as effective pesticides against various agricultural pests. The fluorine substitution may enhance the compound's bioactivity and environmental stability .

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)
This compoundAphids85
Benzothiazole derivativeSpider mites78

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Enhancement

A study evaluated the incorporation of this compound into polyvinyl chloride (PVC) matrices. Results indicated improved thermal stability and reduced flammability compared to standard PVC formulations .

Mechanism of Action

The mechanism by which N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its application. The exact mechanism can vary based on the biological system and the specific conditions under which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzimidazole Derivatives
  • N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b) These derivatives replace the benzothiazole core with a 5-methylbenzimidazole, altering electronic properties and steric bulk.
  • 2-{[1-(4-Chlorobenzyl)-1H-Benzimidazol-2-yl]thio}acetohydrazide
    Incorporates a chlorobenzyl-substituted benzimidazole, introducing hydrophobic interactions. The chloro group increases lipophilicity relative to the fluoro substituent in the target compound .
Sulfonylhydrazide vs. Acetohydrazide Linkages
  • 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol Features a sulfonylhydrazide group (SO₂) instead of phenoxyacetohydrazide. The sulfonyl group enhances hydrogen-bonding capacity but reduces conformational flexibility. NMR data (δ 9.40 ppm for NH) suggest stronger hydrogen bonding compared to acetohydrazides .
  • IR spectra show νC=O at 1663–1682 cm⁻¹, absent in the target compound due to its acetohydrazide structure .

Substituent Effects

Fluoro vs. Methoxy Substitution
  • Compared to fluorine, methoxy may reduce electronegativity but enhance solubility .
Phenoxy vs. Biphenylylmethylene Groups
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-4-biphenylylmethylene]acetohydrazide Replaces phenoxy with a biphenylylmethylene group, extending conjugation and hydrophobic surface area. The sulfanyl (S–) linker introduces thioether reactivity, contrasting with the ether oxygen in the target compound .

Functional Group Comparisons

Hydrazide vs. Triazole Derivatives
  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (7–9)
    Triazole rings introduce tautomerism (thione vs. thiol forms), confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absent NH stretches (~2500–2600 cm⁻¹). This contrasts with the stable hydrazide linkage in the target compound .
  • The thioacetohydrazide linkage (C–S–C) differs from the phenoxyacetohydrazide’s ether linkage, altering electronic distribution .

Spectral Data Comparison

Compound Class Key IR Bands (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound νNH: 3150–3319 Phenoxy protons: ~6.8–7.5
Sulfonylhydrazides νSO₂: 1150–1250 NH: 9.40 (s)
Triazole-Thiones νC=S: 1247–1255 Aromatic H: 7.2–8.2

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12FN3O2SC_{15}H_{12}FN_3O_2S. Its structure features a benzothiazole moiety, which is known for its diverse biological activities, and a hydrazide functional group that enhances its reactivity and potential therapeutic applications .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating superior efficacy in some cases .

Anticancer Activity

This compound has also been evaluated for its anticancer effects. In vitro studies showed that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the activation of caspases and the modulation of key signaling pathways including the MAPK/ERK pathway .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; lower MIC than standard antibiotics
AnticancerInduces apoptosis in HeLa and MCF-7 cell lines; activates caspases
Anti-inflammatoryModulates inflammatory cytokines in vitro

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

A study focusing on the apoptotic effects of this compound on MCF-7 cells revealed that treatment with the compound resulted in a significant increase in apoptotic cells as determined by flow cytometry. The study reported a dose-dependent increase in apoptosis with an IC50 value of approximately 15 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Apoptotic Pathway Activation : In cancer cells, it is hypothesized that the compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to cell death.
  • Inflammatory Response Modulation : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

Q & A

Q. What are the standard synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves coupling 4-fluoro-1,3-benzothiazol-2-amine with phenoxyacetic acid derivatives under reflux conditions. Key steps include:

  • Reaction Setup : Use a round-bottom flask (RBF) with stoichiometric equivalents of the benzothiazole amine and acylating agent (e.g., phenoxyacetyl chloride) in a polar aprotic solvent (e.g., DMF or pyridine).
  • Reflux Conditions : Heat at 100–120°C for 4–6 hours under reflux to ensure complete acylation .
  • Purification : Precipitate the product using ice-cold water, followed by recrystallization in methanol or ethanol to enhance purity .
  • Characterization : Confirm structure via FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–8.2 ppm), and elemental analysis .

Q. How are structural and spectral properties validated for this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, confirming bond lengths (e.g., C–F: ~1.34 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds). Space group assignments (e.g., monoclinic P2₁/n) are critical for crystallographic reports .
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict vibrational frequencies, which are cross-validated with experimental FTIR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 412 for derivatives) .

Advanced Research Questions

Q. How can computational tools like molecular docking elucidate the anti-inflammatory mechanism of this compound?

Methodological Answer:

  • Target Selection : Dock the compound into cyclooxygenase-2 (COX-2) or NF-κB binding pockets using AutoDock Vina or Schrödinger Suite.
  • Docking Parameters : Apply Lamarckian genetic algorithms with grid boxes centered on active sites (e.g., COX-2: 20 ų box). Validate poses using RMSD clustering (<2.0 Å) .
  • Binding Energy Analysis : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib: ΔG ≈ −9.5 kcal/mol). Hydrogen bonds with residues like Arg120 or Tyr355 indicate stability .

Q. What strategies address discrepancies in synthetic yields or bioactivity across derivatives?

Methodological Answer:

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperatures to improve yields. For example, chloroethane alkylation at 100°C vs. 80°C may alter product purity .
  • Bioactivity Contradictions : Use dose-response assays (e.g., IC₅₀ for COX-2 inhibition) to identify structure-activity trends. Derivatives with electron-withdrawing groups (e.g., –NO₂) may show enhanced activity due to increased electrophilicity .

Q. How are Hirshfeld surfaces and DFT used to analyze intermolecular interactions in crystal structures?

Methodological Answer:

  • Hirshfeld Surface Analysis : Generate surfaces via CrystalExplorer to quantify contact contributions (e.g., H···O: 25%, H···F: 10%). 2D fingerprint plots differentiate dominant interactions .
  • DFT-Based ESP Maps : Electrostatic potential (ESP) maps highlight nucleophilic/electrophilic regions. For example, the fluorine atom in the benzothiazole ring shows negative potential, influencing hydrogen-bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Reactant of Route 2
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N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.